4-Chloro-3-fluorophenyl cyclopentyl ketone
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Description
Synthesis Analysis
The synthesis of related compounds involves polycondensation and cyclization reactions. For example, in the synthesis of cyclic hyperbranched poly(ether ketone)s, 3,5-Bis(4-fluorobenzoyl)phenol was polycondensed under various conditions, leading to polymers with low molecular weights due to cyclization limiting chain growth . Similarly, the formation of isomeric ketones through the cyclization of rotameric acid chlorides has been studied, indicating that the presence of halogens such as fluorine and chlorine
Scientific Research Applications
Reactivities and Isomerization Studies
- Reactivities of Stable Rotamers : Rotational isomers of related compounds, like 3-methyl-3-(1,2,3,4-tetrahalo-9-triptycyl)butanoic acid (where halo is fluoro or chloro), have been prepared and cyclized to form ketones. These studies have analyzed the barriers to isomerization and equilibrium constants, providing insights into the stabilities of such isomeric ketones (Ōki et al., 1988).
Synthesis of Novel Compounds
- Synthesis of 1-Arylpiperidin-4-ols : Research into the reactions of related chloro- and fluoro-anilines with dichloropentanols, leading to the synthesis of various 1-arylpiperidin-4-ols and their derivatives, is an important aspect of medicinal chemistry (Reese & Thompson, 1988).
- Novel Fluorinated Aromatic Ketones : Studies have been conducted on synthesizing and structurally characterizing novel fluorinated aromatic ketones, such as 2,4-di(4-fluorophenyl) acetophenone, which contribute to the understanding of fluorinated compounds in organic chemistry (Zhai Zhi-we, 2013).
Chemical Reactions and Mechanisms
- Heck Reaction with 3-Fluoro-3-buten-2-one : The Heck reaction involving 3-Fluoro-3-buten-2-one and aryl iodides catalyzed by Pd(OAc)2 has been studied, highlighting the formation of Z-3-fluorobenzalacetones, which are significant in organic synthesis (Patrick, Agboka, & Gorrell, 2008).
- Pyridazines and Heterocyclic Systems : The use of fluorophenyl pyridazinyl ketones as precursors for synthesizing various benzo-annelated heterocycles has been explored, underscoring the versatility of such ketones in organic synthesis (Heinisch, Haider, & Moshuber, 1994).
Polymeric Materials
- Synthesis and Properties of Polyaryletherketones : Research has been conducted on the synthesis of high molecular weight crystalline polyarletherketones. These studies are crucial for understanding the properties and applications of such polymers in material science (Attwood et al., 1981).
properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-cyclopentylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYACAMTZHFMXRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642569 |
Source
|
Record name | (4-Chloro-3-fluorophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluorophenyl cyclopentyl ketone | |
CAS RN |
898791-60-1 |
Source
|
Record name | (4-Chloro-3-fluorophenyl)cyclopentylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-fluorophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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